molecular formula C15H11Cl3O3 B2565543 2-Chloro-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzaldehyde CAS No. 832677-96-0

2-Chloro-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzaldehyde

Cat. No. B2565543
CAS RN: 832677-96-0
M. Wt: 345.6
InChI Key: QVLHFSKVPOXPNY-UHFFFAOYSA-N
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Description

“2-Chloro-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzaldehyde” is a chemical compound with the molecular formula C15H11Cl3O3 . It is used in research .


Synthesis Analysis

While specific synthesis methods for “2-Chloro-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzaldehyde” were not found, a method for synthesizing 2,4-dichlorobenzoyl chloride, which could potentially be used in the synthesis of similar compounds, involves catalyzing 2,4-dichlorobenzotrichloride and carboxylic acid .


Molecular Structure Analysis

The molecular weight of “2-Chloro-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzaldehyde” is 345.61 . The SMILES string representation of the molecule is ClC1=CC(OCC2=C(Cl)C=CC=C2)=C(OC)C=C1C([H])=O .


Physical And Chemical Properties Analysis

The molecular weight of “2-Chloro-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzaldehyde” is 345.61 . The compound is a solid . Further physical and chemical properties were not found in the search results.

Scientific Research Applications

Subheading Synthesis of Halogenated Vanillin Derivatives and Their Antioxidant Properties

In a study focused on synthesizing halogenated vanillin derivatives, researchers created compounds like 3-chloro-4-hydroxy-5-methoxybenzaldehyde through chlorination of vanillin and evaluated their antioxidant properties. The synthesized compounds were tested for antioxidant activity using the DPPH method, showcasing the potential of these derivatives in antioxidant applications (Rijal, Haryadi, & Anwar, 2022).

Crystal Structures and Molecular Interactions

Subheading Investigating the Molecular Structure and Hydrogen Bonding Patterns of Methoxybenzaldehyde Oxime Derivatives

A study on the crystal structures of methoxybenzaldehyde oxime derivatives revealed different molecular conformations and hydrogen-bonding patterns. The research provided insights into the intermolecular interactions of these compounds, contributing to a deeper understanding of their structural properties (Gomes et al., 2018).

Anticancer Activity

Subheading Exploring the Anticancer Potential of Benzyloxybenzaldehyde Derivatives

Researchers synthesized a series of benzyloxybenzaldehyde derivatives and assessed their anticancer activity against the HL-60 cell line. The study identified compounds exhibiting significant activity at low concentrations, indicating the promising anticancer potential of these derivatives (Lin et al., 2005).

Photocatalytic Activity

Subheading Photocatalytic Oxidation of Benzyl Alcohol Derivatives using TiO2 under Visible Light

A study explored the photocatalytic oxidation of benzyl alcohol derivatives to their corresponding aldehydes using a TiO2 photocatalyst under O2 atmosphere and visible light irradiation. The research highlighted the potential of these compounds in photocatalytic applications and their response to visible light (Higashimoto et al., 2009).

Mechanism of Action

While the mechanism of action for “2-Chloro-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzaldehyde” is not explicitly stated, dichlorobenzyl alcohol, a related compound, is known to have antiseptic properties and is thought to denature external proteins and rearrange the tertiary structure proteins .

Safety and Hazards

“2-Chloro-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzaldehyde” is classified as Acute Tox. 4 Oral - Aquatic Chronic 4 according to GHS classification . The compound is also classified as a combustible solid .

properties

IUPAC Name

2-chloro-4-[(2,4-dichlorophenyl)methoxy]-5-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl3O3/c1-20-14-4-10(7-19)13(18)6-15(14)21-8-9-2-3-11(16)5-12(9)17/h2-7H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVLHFSKVPOXPNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C=O)Cl)OCC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzaldehyde

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